N-(4-Methyl-3-nitrophenyl)acetamide N-(4-Methyl-3-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2719-14-4
VCID: VC20782525
InChI: InChI=1S/C9H10N2O3/c1-6-3-4-8(10-7(2)12)5-9(6)11(13)14/h3-5H,1-2H3,(H,10,12)
SMILES: CC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-]
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol

N-(4-Methyl-3-nitrophenyl)acetamide

CAS No.: 2719-14-4

Cat. No.: VC20782525

Molecular Formula: C9H10N2O3

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Methyl-3-nitrophenyl)acetamide - 2719-14-4

Specification

CAS No. 2719-14-4
Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
IUPAC Name N-(4-methyl-3-nitrophenyl)acetamide
Standard InChI InChI=1S/C9H10N2O3/c1-6-3-4-8(10-7(2)12)5-9(6)11(13)14/h3-5H,1-2H3,(H,10,12)
Standard InChI Key XYTSBFSNPUGBIH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-]
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-]

Introduction

N-(4-Methyl-3-nitrophenyl)acetamide is a nitro-substituted acetamide derivative with a molecular formula of C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol. This compound is characterized by a methyl group at the 4-position and a nitro group at the 3-position on the aromatic ring, which influence its chemical and biological properties. Below is a structured analysis of its key characteristics, applications, and safety profile.

Physical and Chemical Properties

Table 2: Physicochemical Data

PropertyValue
Density1.289 g/cm³
Melting Point100–100.5 °C
Boiling Point370 °C at 760 mmHg
SolubilityNot fully characterized; likely soluble in polar organic solvents

Antimicrobial Properties

N-(4-Methyl-3-nitrophenyl)acetamide demonstrates significant antimicrobial activity, particularly against Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 32 µg/mL . Synergistic effects have been observed when combined with antibiotics like ciprofloxacin and meropenem, enhancing bacterial eradication efficiency .

Anti-inflammatory Effects

In vitro studies indicate its ability to inhibit pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparison

CompoundStructural FeaturesBiological Activity
N-(4-Nitrophenyl)acetamideNitro group at para positionModerate antibacterial activity
N-(2-Hydroxyphenyl)acetamideHydroxyl substituentLimited antimicrobial activity
N-(2-Chloro-3-nitrophenyl)acetamideChlorine and nitro groupsEnhanced antibacterial effects

The unique positioning of the methyl and nitro groups in N-(4-Methyl-3-nitrophenyl)acetamide distinguishes its reactivity and efficacy from analogs .

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